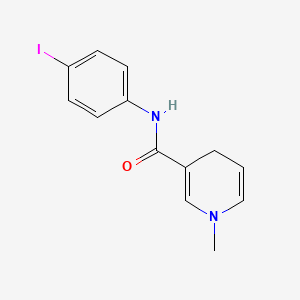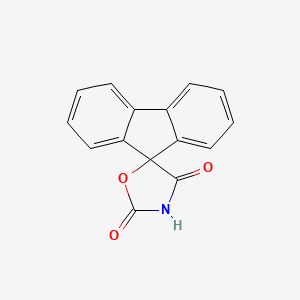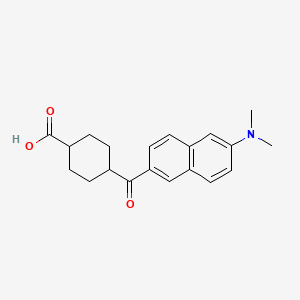![molecular formula C10H7Cl7 B1219548 1,5,7,8,9,10,10-Heptachlorotricyclo[5.2.1.02,6]dec-3-ene CAS No. 30913-64-5](/img/structure/B1219548.png)
1,5,7,8,9,10,10-Heptachlorotricyclo[5.2.1.02,6]dec-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,7,8,9,10,10-Heptachlorotricyclo[5.2.1.02,6]dec-3-ene, also known as heptachlor, is an organochlorine compound with the molecular formula C10H5Cl7. It is a white to light yellow solid that was widely used as a non-systemic stomach and contact insecticide. Heptachlor has been primarily used for soil treatment, seed treatment, and as a termiticide .
Métodos De Preparación
The synthesis of 1,5,7,8,9,10,10-Heptachlorotricyclo[5.2.1.02,6]dec-3-ene involves multiple steps. One common method includes the reaction of hexachlorocyclopentadiene with cyclopentadiene to form chlordene, which is then further chlorinated to produce heptachlor . The industrial production of heptachlor typically involves the use of chlorinating agents under controlled conditions to ensure the desired level of chlorination and purity of the final product .
Análisis De Reacciones Químicas
1,5,7,8,9,10,10-Heptachlorotricyclo[5.2.1.02,6]dec-3-ene undergoes several types of chemical reactions, including:
Oxidation: Heptachlor can be oxidized to form heptachlor epoxide, a more toxic compound.
Substitution: Heptachlor can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and hydrolyzing agents like water or acids. The major products formed from these reactions include heptachlor epoxide and various hydrolysis products .
Aplicaciones Científicas De Investigación
1,5,7,8,9,10,10-Heptachlorotricyclo[5.2.1.02,6]dec-3-ene has been used in various scientific research applications, including:
Chemistry: Studying the reactivity and transformation of organochlorine compounds.
Biology: Investigating the effects of heptachlor on various biological systems, including its toxicity and environmental impact.
Medicine: Researching the potential health effects of exposure to heptachlor and its metabolites.
Industry: Developing methods for the detection and remediation of heptachlor contamination in the environment.
Mecanismo De Acción
The mechanism of action of 1,5,7,8,9,10,10-Heptachlorotricyclo[5.2.1.02,6]dec-3-ene involves its interaction with the nervous system of insects. Heptachlor acts as a neurotoxin by interfering with the function of the gamma-aminobutyric acid (GABA) receptor, leading to uncontrolled nerve impulses and ultimately causing paralysis and death in insects . The molecular targets and pathways involved include the GABA receptor and associated ion channels.
Comparación Con Compuestos Similares
1,5,7,8,9,10,10-Heptachlorotricyclo[5.2.1.02,6]dec-3-ene is similar to other organochlorine compounds such as:
Chlordane: Another organochlorine insecticide with a similar structure and mode of action.
Aldrin: A related compound that also acts as a neurotoxin by interfering with the GABA receptor.
Dieldrin: A metabolite of aldrin with similar insecticidal properties.
Heptachlor is unique in its specific chlorination pattern and its particular effectiveness as a termiticide .
Propiedades
Número CAS |
30913-64-5 |
|---|---|
Fórmula molecular |
C10H7Cl7 |
Peso molecular |
375.3 g/mol |
Nombre IUPAC |
1,5,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C10H7Cl7/c11-4-2-1-3-5(4)9(15)7(13)6(12)8(3,14)10(9,16)17/h1-7H |
Clave InChI |
BPCYAGLEHQNZQB-UHFFFAOYSA-N |
SMILES |
C1=CC(C2C1C3(C(C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
C1=CC(C2C1C3(C(C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Sinónimos |
1,4,5,6,7,8,8-heptachloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Chloro-10-[3-(dimethylamino)propyl]-3h-phenothiazine-2,3(10h)-dione](/img/structure/B1219472.png)
![4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane](/img/structure/B1219473.png)





![2-[4-(Butan-2-yl)phenyl]propanenitrile](/img/structure/B1219480.png)




